molecular formula C32H28N4O4 B6595414 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate CAS No. 25928-81-8

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

Cat. No.: B6595414
CAS No.: 25928-81-8
M. Wt: 532.6 g/mol
InChI Key: BIWLRBIVHNDGFD-UHFFFAOYSA-N
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Description

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple amine groups and a diphenyl benzene backbone. It is often used in the synthesis of polymers and other advanced materials due to its reactive amine groups.

Mechanism of Action

Target of Action

Polybenzimidazole (PBI) is a high-performance polymer that primarily targets various industrial applications due to its exceptional thermal stability, flame retardance, and oxidative resistance . It’s used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations .

Mode of Action

PBI interacts with its targets through its unique chemistry, a polymeric secondary amine, as well as its thermal and chemical stability . It’s synthesized by a two-stage melt-solid polycondensation reaction . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .

Biochemical Pathways

The biochemical pathways of PBI involve the synthesis from aromatic bis-o-diamines and dicarboxylates . The amphoteric nature of benzimidazole groups in PBI allows for the formation of cationic or anionic ionenes depending on the pH . In the presence of protic acids, such as phosphoric acid, cationic ionenes in the form of protic polybenzimidazoliums are obtained, which dramatically changes the physicochemical properties of the material .

Pharmacokinetics

PBI exhibits remarkable thermal stability with a negligible weight loss (<5%) up to 570 °C . It’s a thermoplastic polymer with a Tg of 435°C .

Result of Action

The result of PBI’s action is the creation of materials with exceptional thermal and chemical stability. For instance, PBI hollow fiber membranes (HFMs) exhibit outstanding permselectivity and productivity, exceeding the 2008 Robeson’s upper bound for H2/CO2 separation at elevated temperatures (>200 °C) .

Action Environment

The action of PBI is influenced by environmental factors such as temperature, pH, and the presence of protic acids .

Biochemical Analysis

Biochemical Properties

Polybenzimidazole is known for its exceptional thermal and chemical stability . It does not readily ignite and does not exhibit a melting point . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .

Cellular Effects

Polybenzimidazole has been applied as a membrane in fuel cells . It has been used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations . Some of its membranes have achieved industrial requirements under extremely harsh process environments due to its structural rigidity, robust mechanical stability, and outstanding chemical resistance .

Molecular Mechanism

Polybenzimidazole’s exceptional thermal and chemical stability is attributed to its unique molecular structure . It comprises nitrogen-containing heterocyclic units derived from isophthalic acid and 3,3′-diaminobenzidine . These building blocks are connected by imidazole linkages, granting the polymer its unique properties .

Temporal Effects in Laboratory Settings

Polybenzimidazole exhibits remarkable thermal stability with a negligible weight loss up to 570 °C . Its high glass transition temperature (Tg of 425–436 °C) and outstanding chemical and thermal stabilities make it suitable for applications in chemically challenging environments .

Transport and Distribution

Polybenzimidazole is used in the fabrication of membranes for fuel cells and other applications . It does not have a biological transport or distribution mechanism as it is not a biological molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-diaminophenyl with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine intermediates .

Scientific Research Applications

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate is unique due to its multiple amine groups, which provide high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLRBIVHNDGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25928-81-8
Details Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine
Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25928-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25928-81-8
Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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